(E)-N'-(2,2-dimethylpropylidene)benzohydrazide
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Overview
Description
(E)-N’-(2,2-dimethylpropylidene)benzohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2,2-dimethylpropylidene)benzohydrazide typically involves the condensation reaction between benzohydrazide and 2,2-dimethylpropanal. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of (E)-N’-(2,2-dimethylpropylidene)benzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is purified using techniques such as distillation and crystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2,2-dimethylpropylidene)benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Formation of benzohydrazide oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
(E)-N’-(2,2-dimethylpropylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-N’-(2,2-dimethylpropylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(2,2-dimethylpropylidene)cyclopropane
- (E)-(2,2-dimethylpropylidene)({1-[(Z)-(2,2-dimethylpropylidene)amino]-2,2-dimethylpropyl})amine
Uniqueness
(E)-N’-(2,2-dimethylpropylidene)benzohydrazide is unique due to its specific structural features, such as the presence of both benzohydrazide and 2,2-dimethylpropanal moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,2-dimethylpropylideneamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-12(2,3)9-13-14-11(15)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSONEKMVLMUKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C=NNC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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